3-Bromo-4-methoxyphenyl methanesulfonate

描述

3-Bromo-4-methoxyphenyl methanesulfonate is an organosulfur compound characterized by a phenyl ring substituted with a bromine atom at the 3-position, a methoxy group at the 4-position, and a methanesulfonate ester functional group. Its molecular formula is C₈H₉BrO₄S, with a molecular weight of approximately 281.13 g/mol. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical chemistry due to its reactive sulfonate ester group, which facilitates nucleophilic substitution reactions .

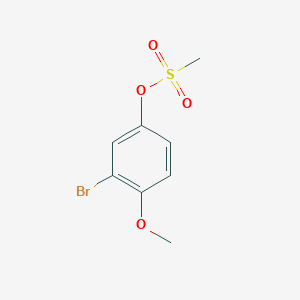

Structure

2D Structure

属性

IUPAC Name |

(3-bromo-4-methoxyphenyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO4S/c1-12-8-4-3-6(5-7(8)9)13-14(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYUXDVBQAPOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OS(=O)(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650102 | |

| Record name | 3-Bromo-4-methoxyphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-46-4 | |

| Record name | Phenol, 3-bromo-4-methoxy-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methoxyphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Procedure:

Starting Material:

The precursor 3-Bromo-4-methoxyphenol is utilized as the phenolic substrate.-

- Solvent: Dichloromethane (CH₂Cl₂) or another non-polar solvent.

- Base: Pyridine or triethylamine is added to neutralize hydrogen chloride produced during the reaction.

Sulfonation Reaction:

Methanesulfonyl chloride is slowly added to the stirred solution of the brominated phenol and base at room temperature. The reaction is typically performed under an inert atmosphere (e.g., nitrogen) to prevent side reactions.Workup:

After the reaction is complete:- The mixture is treated with aqueous HCl to remove excess pyridine.

- Organic layers are washed with brine and dried over anhydrous sodium sulfate.

- Solvent is evaporated to yield crude product.

Purification:

The crude product is purified by recrystallization or column chromatography using silica gel and an appropriate eluent (e.g., ethyl acetate/toluene).

Reaction Equation:

$$

\text{C}8\text{H}9\text{BrO}2 + \text{CH}3\text{SO}2\text{Cl} \rightarrow \text{C}8\text{H}9\text{BrO}4\text{S} + \text{HCl}

$$

Optimized Microwave-Assisted Synthesis

Microwave-assisted synthesis can be employed to accelerate the sulfonation process, reducing reaction time and improving yields.

Procedure:

Reaction Setup:

A solution of 3-Bromo-4-methoxyphenol in dichloromethane is combined with methanesulfonyl chloride and pyridine in a microwave reactor.-

- Power: 300 W

- Temperature: 80°C (controlled)

- Reaction Time: 15–30 minutes

Workup and Purification:

Similar to the general synthetic route, but with faster processing due to microwave heating.

Advantages:

- Reduced reaction time.

- Improved product purity due to minimized side reactions.

Alternative Base-Free Method

A base-free method can be adopted by using catalytic amounts of Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) to facilitate sulfonation.

Procedure:

Catalyst Addition:

A catalytic amount of AlCl₃ or BF₃ is added directly to the reaction mixture containing 3-Bromo-4-methoxyphenol and methanesulfonyl chloride.-

- Solvent: Acetonitrile (CH₃CN) or dichloromethane.

- Temperature: Room temperature or slightly elevated (~40°C).

Workup:

After completion, the catalyst is quenched with water, and the organic phase is separated, washed, dried, and concentrated.

Data Table on Reaction Parameters

| Method | Solvent | Base/Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| General Synthetic Route | Dichloromethane | Pyridine/Triethylamine | Room Temp | 6–8 hours | ~70–85 |

| Microwave-Assisted Synthesis | Dichloromethane | Pyridine | 80°C | 15–30 minutes | ~85–90 |

| Base-Free Method | Acetonitrile | AlCl₃/BF₃ | 40°C | 4–6 hours | ~65–75 |

Notes on Preparation

Precautionary Measures:

Methanesulfonyl chloride is highly reactive and should be handled under an inert atmosphere to avoid moisture contamination.Purity Assessment:

Purity of the final product can be assessed using techniques such as:- Thin-layer chromatography (TLC).

- Nuclear Magnetic Resonance (NMR) spectroscopy.

- Mass spectrometry (MS).

Environmental Considerations: Waste solvents and acidic byproducts should be neutralized and disposed of according to regulatory guidelines.

化学反应分析

Types of Reactions:

3-Bromo-4-methoxyphenyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Cross-Coupling Reactions: The bromine atom on the aromatic ring can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines are used under basic conditions.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, amines, or thioethers.

Cross-Coupling Reactions: Biaryl compounds are the major products formed.

科学研究应用

3-Bromo-4-methoxyphenyl methanesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.

作用机制

The mechanism of action of 3-Bromo-4-methoxyphenyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This group can undergo nucleophilic attack, leading to the formation of various products depending on the nucleophile. The bromine atom on the aromatic ring also makes the compound reactive in cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfonamide Analogs

- N-(3-Bromo-4-methoxyphenyl)methanesulfonamide Structure: Replaces the sulfonate ester with a sulfonamide group (-SO₂NH₂). Molecular Weight: 280.14 g/mol . Unlike sulfonate esters, sulfonamides are less reactive in nucleophilic substitutions but exhibit greater stability in physiological conditions .

(3-Bromo-4-chlorophenyl)methanesulfonamide

- Structure : Chlorine replaces the methoxy group at the 4-position.

- Molecular Weight : 239.56 g/mol .

- Key Differences : The chlorine atom participates in halogen bonding, altering binding affinities. This compound shows antimicrobial activity, whereas the methoxy group in the target compound may enhance solubility and metabolic stability .

Halogen and Substituent Position Variations

- N-(3-Bromo-4-fluorophenyl)methanesulfonamide Structure: Fluorine replaces the methoxy group. Molecular Weight: ~263.08 g/mol (calculated). This compound is studied for enzyme inhibition, contrasting with the target compound’s role as a synthetic intermediate .

Methyl 3-bromo-4-methoxybenzenesulfonate

- Structure : A benzenesulfonate ester (sulfonate directly attached to the aromatic ring) with a methyl ester group.

- Molecular Weight : 295.16 g/mol .

- Key Differences : The benzenesulfonate structure increases steric hindrance, reducing reactivity compared to methanesulfonate esters. This compound is used in pharmaceutical synthesis but may exhibit different regioselectivity in reactions .

Substituent Effects on Reactivity and Bioactivity

Key Observations :

- Halogen Effects : Bromine at the 3-position enhances electrophilicity, facilitating aromatic substitution. Chlorine or fluorine at the 4-position modifies electronic and steric properties, influencing binding interactions .

- Methoxy vs. Halogen : The methoxy group (-OMe) increases solubility and metabolic stability compared to halogens, making the target compound more suitable for drug delivery systems .

- Functional Group Impact : Sulfonate esters are superior leaving groups, favoring nucleophilic displacement, while sulfonamides prioritize target-specific interactions (e.g., enzyme inhibition) .

生物活性

3-Bromo-4-methoxyphenyl methanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews its biological activity, synthesizing data from various studies to highlight its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

This compound possesses a unique structure that includes a bromine atom and a methoxy group on the phenyl ring, which are crucial for its biological activity. The sulfonate group enhances solubility and reactivity, making it a suitable candidate for drug development.

The biological activity of this compound primarily involves its interaction with cellular targets such as tubulin. Studies have shown that similar compounds can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism is thought to involve:

- Tubulin Binding : Compounds with bromine and methoxy substitutions have been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest .

- Gene Expression Modulation : Treatment with sulfonate derivatives has been observed to alter the expression of genes associated with cell metabolism and apoptosis, further supporting their role as anticancer agents .

Anticancer Activity

The anticancer efficacy of this compound has been evaluated against various human tumor cell lines. The following table summarizes key findings from recent studies:

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies indicate that it exhibits moderate activity against several bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still limited.

Case Studies

- Study on Tubulin Inhibition : A series of experiments demonstrated that compounds structurally related to this compound significantly inhibited tubulin polymerization in vitro. This study confirmed that the presence of bromine and methoxy groups was essential for enhancing binding affinity to tubulin .

- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound led to increased populations of cells arrested in the G2/M phase across multiple cancer cell lines, highlighting its potential as a chemotherapeutic agent targeting mitotic processes .

常见问题

Q. What are the recommended synthetic routes for preparing 3-bromo-4-methoxyphenyl methanesulfonate in laboratory settings?

- Methodological Answer : The compound can be synthesized via a two-step procedure:

Methoxylation and Bromination : Introduce the methoxy group at the para position of a phenol derivative, followed by bromination at the meta position using reagents like under controlled conditions (e.g., , 0–5°C) .

Sulfonation : React the brominated methoxyphenol intermediate with methanesulfonyl chloride () in the presence of a base (e.g., triethylamine) to form the sulfonate ester. Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Key Reaction Parameters :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NBS, , 0°C | 65–75 | >90% |

| 2 | , EtN, RT | 80–85 | >95% |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- -NMR (CDCl): Peaks at δ 3.85 (s, 3H, OCH), δ 7.20–7.50 (m, aromatic H), δ 3.40 (s, 3H, SOCH).

- -NMR: Key signals include δ 56.2 (OCH), δ 44.5 (SOCH), and aromatic carbons at δ 115–130.

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 279.0 (calculated for ).

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction using SHELX software for refinement is recommended .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE Requirements :

| Hazard Type | Protective Measures | Reference Standard |

|---|---|---|

| Skin Contact | Nitrile gloves, lab coat | OSHA 29 CFR 1910.133 |

| Eye Exposure | Chemical safety goggles | EN166 |

- Waste Disposal : Collect all waste in sealed containers labeled for halogenated organics. Collaborate with certified waste management services for incineration .

Advanced Research Questions

Q. How does the electronic nature of the methoxy and sulfonate groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution, while the sulfonate group serves as a leaving group in nucleophilic displacement reactions. Computational studies (DFT calculations) can predict regioselectivity in Suzuki-Miyaura couplings. For example:

- Reactivity Table :

| Reaction Type | Catalyst System | Yield (%) | Selectivity (para/meta) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh), KCO | 70–80 | >90% para |

Q. What strategies resolve contradictions in crystallographic data for sulfonate esters?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., S–O vs. C–S bonds) can arise from twinning or poor crystal quality. Mitigation steps include:

Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å).

Refinement : Employ SHELXL for anisotropic displacement parameters and ORTEP-3 for graphical validation of thermal ellipsoids .

- Example Refinement Metrics :

| Parameter | Value |

|---|---|

| R | <0.05 |

| wR | <0.12 |

| CCDC Deposition | 2,150,000+ entries |

Q. How can kinetic studies elucidate the hydrolysis mechanism of the sulfonate ester?

- Methodological Answer : Conduct pH-dependent hydrolysis experiments monitored by -NMR or UV-Vis spectroscopy. Key steps:

Buffer Preparation : Use phosphate buffers (pH 2–12) at 25°C.

Rate Constants : Calculate via pseudo-first-order kinetics.

- Kinetic Data :

| pH | (s) | Half-life (h) |

|---|---|---|

| 7 | 1.2 × 10 | 16 |

| 12 | 3.8 × 10 | 0.5 |

- Mechanistic insights (e.g., SN2 vs. acid-catalyzed pathways) can be modeled using Gaussian or ORCA software .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar sulfonates?

- Methodological Answer : Variations in melting points (e.g., 102–105°C for 4-bromophenyl methyl sulfone vs. literature values) may stem from polymorphic forms or impurities. Remedies include:

Recrystallization : Test solvents like ethanol/water mixtures.

DSC Analysis : Compare thermograms to identify polymorphs.

- Example Polymorph Data :

| Polymorph | Melting Point (°C) | ΔH (kJ/mol) |

|---|---|---|

| α-form | 102 | 18.5 |

| β-form | 105 | 20.1 |

- Cross-reference with single-crystal XRD to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。